(S)-Ibrutinib

Overview

Description

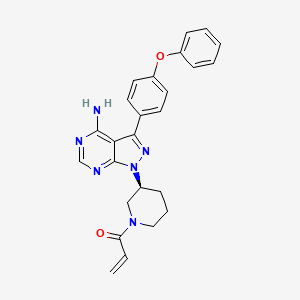

(S)-Ibrutinib is a highly selective Bruton’s tyrosine kinase (Btk) irreversible inhibitor.

Scientific Research Applications

Treatment of Mantle Cell Lymphoma : A study conducted in the United Kingdom showed that ibrutinib is beneficial in treating relapsed mantle cell lymphoma (MCL), especially when used at the first relapse. This has led to its adoption as standard care for first relapse in the UK. The study highlighted its effectiveness and tolerability in a real-world population, including patients with co-morbidities and those who are frail (McCulloch et al., 2019).

Resistance Mechanisms in Chronic Lymphocytic Leukemia (CLL) : Research has identified resistance mechanisms to ibrutinib in CLL. Mutations in BTK and PLCγ2, which are associated with the B-cell-receptor pathway, have been implicated in resistance to ibrutinib therapy (Woyach et al., 2014).

Outcomes After Discontinuing Ibrutinib in CLL : A study on the discontinuation of ibrutinib in patients with relapsed refractory CLL indicated that most patients who discontinued early experienced poor outcomes. This highlights the necessity of continuous ibrutinib therapy for effective disease control (Jain et al., 2015).

Risk of Atrial Fibrillation : Ibrutinib has been linked to an increased risk of atrial fibrillation, as indicated by a systematic review and meta-analysis. This points to the need for careful monitoring of cardiovascular health in patients receiving ibrutinib (Leong et al., 2016).

Infections in Lymphoid Cancer Patients : Ibrutinib treatment in patients with lymphoid cancers, such as CLL and mantle cell lymphoma, may lead to serious infections, including invasive fungal infections. This study underlines the importance of monitoring for and managing infections in these patients (Varughese et al., 2018).

Use in Gynecological Malignancies and Breast Cancer : Preclinical studies suggest ibrutinib's efficacy in ovarian, breast, and endometrial cancer, due to its BTK inhibition, off-target kinase inhibition, and immunomodulatory effects. Further clinical research is needed for broader application in these cancers (Metzler et al., 2020).

Bleeding Risk Management : Ibrutinib is associated with an increased bleeding risk, impacting several platelet signaling pathways. Strategies for managing this risk in patients, especially those on anticoagulant or antiplatelet therapy, are crucial (Shatzel et al., 2017).

Opportunistic Infections During Treatment : There's an increased risk of opportunistic infections, especially invasive fungal infections, in patients treated with ibrutinib for B-cell malignancies. This underscores the need for vigilant monitoring and management of infections in this patient group (Rogers et al., 2019).

Mechanism of Action

Target of Action

(S)-Ibrutinib is a potent and highly selective inhibitor of Bruton’s tyrosine kinase (BTK), a key signaling molecule of the B-cell antigen receptor and cytokine receptor pathways . BTK’s role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion .

Mode of Action

This compound forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . As a result, this compound inhibits BTK’s autophosphorylation and subsequent activation of the downstream signaling proteins PLCγ2 and ERK .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the B-cell antigen receptor (BCR) signaling pathway . By inhibiting BTK, this compound prevents the activation of the BCR pathway, which is crucial for B-cell development, survival, and function .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed. It is extensively distributed throughout the body and extensively metabolized in the liver, primarily by cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine .

Result of Action

The inhibition of BTK by this compound leads to decreased B-cell proliferation, chemotaxis, and adhesion . This results in the death of malignant B cells that overexpress BTK . Additionally, this compound induces apoptosis, or programmed cell death, in malignant B cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . The drug’s efficacy can also be affected by the patient’s liver function, as the liver is the primary site of this compound metabolism . Furthermore, genetic variations in BTK or other proteins in the BCR signaling pathway could potentially influence the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

(S)-Ibrutinib interacts with various enzymes and proteins, most notably BTK. By binding to the cysteine residue in the active site of BTK, this compound inhibits the enzyme’s activity, disrupting the B cell receptor signaling pathway . This interaction is characterized by covalent bonding, leading to irreversible inhibition of BTK .

Cellular Effects

In cellular processes, this compound has significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BTK, this compound disrupts B cell receptor signaling, leading to reduced B cell proliferation, survival, and migration . This disruption can also affect the expression of genes involved in B cell activation and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BTK, leading to the inhibition of this enzyme. This binding is a covalent and irreversible process, resulting in the long-term inactivation of BTK . The inhibition of BTK leads to downstream effects, including reduced activation of pathways involved in B cell activation and survival, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. The drug is relatively stable, with a long half-life that allows for once-daily dosing . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with prolonged treatment leading to sustained inhibition of BTK and long-lasting effects on B cell function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses can lead to partial inhibition of BTK, while higher doses can result in near-complete inhibition . High doses of this compound have been well-tolerated in animal studies, with no significant toxic or adverse effects reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A . The drug can also interact with other enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is lipophilic and can readily cross cell membranes . The drug is widely distributed in the body, with high concentrations found in the liver and blood .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where BTK and other target enzymes are located . The drug can also enter the nucleus and potentially affect nuclear processes . The localization of this compound can influence its activity and function, with its effects on BTK and other targets dependent on its ability to reach these proteins within the cell .

Properties

IUPAC Name |

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112629 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936563-97-2 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBRUTINIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is it important to separate (S)-Ibrutinib from (R)-Ibrutinib?

A1: While the research itself doesn't directly address the pharmacological activity of each enantiomer, it highlights that the pharmaceutical formulation marketed for hospital use contains only the (R)-enantiomer. This suggests that this compound might possess different pharmacological properties, potentially including unwanted side effects or reduced efficacy. [] The development of efficient chiral separation methods, as described in the paper, is crucial to accurately quantify the presence of this compound as an impurity in pharmaceutical preparations, ensuring drug safety and efficacy. []

Q2: What were the key findings regarding the ecotoxicity of Ibrutinib?

A2: The research utilized the developed chiral separation methods to investigate the ecotoxicity of both racemic Ibrutinib and the pure (R)-enantiomer on Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] While the specific findings regarding the ecotoxicological effects were not detailed in the abstract, this highlights the importance of evaluating the environmental impact of pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)